L-Phenyl-D5-alanine-N-fmoc

Vue d'ensemble

Description

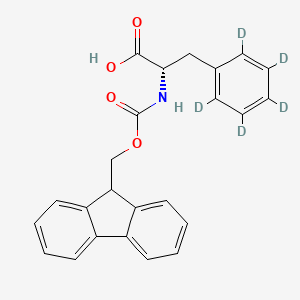

L-Phenyl-D5-alanine-N-fmoc is a deuterated derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of five deuterium atoms in the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This modification enhances its stability and makes it suitable for various applications in peptide synthesis and biochemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of L-Phenyl-D5-alanine-N-fmoc typically involves the following steps:

Deuteration of Phenylalanine: The phenyl ring of phenylalanine is selectively deuterated using deuterium gas or deuterated reagents to introduce five deuterium atoms.

Fmoc Protection: The deuterated phenylalanine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction forms the Fmoc-protected derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of phenylalanine are deuterated using industrial deuterium sources.

Automated Fmoc Protection: Automated systems are used to introduce the Fmoc group efficiently, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: L-Phenyl-D5-alanine-N-fmoc undergoes various chemical reactions, including:

Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.

Peptide Coupling: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HATU or DIC.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions:

Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).

Peptide Coupling: HATU or DIC in the presence of a base like DIPEA.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products:

Deprotected Amino Acid: Removal of the Fmoc group yields L-Phenyl-D5-alanine.

Peptide Products: Coupling reactions produce peptides with L-Phenyl-D5-alanine incorporated.

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

L-Phenyl-D5-alanine-N-fmoc is extensively used as a building block in SPPS. The Fmoc group allows for selective protection and deprotection during peptide assembly, facilitating the incorporation of deuterated amino acids into peptides. This is crucial for producing isotopically labeled peptides that can be analyzed via mass spectrometry.

Table 1: Comparison of Peptide Synthesis Techniques Using this compound

| Technique | Advantages | Limitations |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | High efficiency, easy purification, and scalability | Requires specialized equipment and reagents |

| Liquid-Phase Peptide Synthesis | Simpler setup, suitable for small-scale synthesis | Lower yield and longer reaction times |

Biochemical Research

Protein-Ligand Interactions

In biochemical studies, this compound aids in investigating protein-ligand interactions. By incorporating this labeled amino acid into proteins, researchers can utilize techniques such as mass spectrometry and nuclear magnetic resonance (NMR) to track binding dynamics.

Case Study: Monitoring Protein Interactions

A study demonstrated the use of this compound in tracking the interaction between two proteins using mass spectrometry. The D5 label allowed for clear differentiation between bound and unbound states, providing insights into the kinetics of protein interactions.

Medical Research

Development of Deuterated Drugs

The compound's stability and labeling properties make it valuable in the development of deuterated pharmaceuticals. Deuterated drugs often exhibit improved pharmacokinetic properties, such as enhanced metabolic stability and reduced side effects.

Table 2: Benefits of Deuterated Compounds in Drug Development

| Property | Conventional Drugs | Deuterated Drugs |

|---|---|---|

| Metabolic Stability | Often rapidly metabolized | Slower metabolism, longer half-life |

| Side Effects | Higher incidence of adverse effects | Potentially reduced side effects |

| Efficacy | Variable depending on patient response | More predictable pharmacological profiles |

Industrial Applications

Analytical Chemistry

this compound is employed in producing stable isotope-labeled compounds for analytical purposes. These compounds are essential for quantitative analysis in various applications, including proteomics and metabolomics.

Case Study: Quantitative Proteomics

In a proteomic study, researchers utilized this compound as an internal standard to quantify protein levels in complex biological samples. The incorporation of the D5 label allowed for accurate differentiation between synthesized proteins and background noise.

Mécanisme D'action

The mechanism of action of L-Phenyl-D5-alanine-N-fmoc primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The deuterium atoms in the phenyl ring provide stability and can be used as tracers in metabolic studies.

Comparaison Avec Des Composés Similaires

Fmoc-L-phenylalanine: Non-deuterated version used in peptide synthesis.

Fmoc-D-phenylalanine: D-enantiomer of phenylalanine with Fmoc protection.

Fmoc-L-tyrosine: Similar structure with a hydroxyl group on the phenyl ring.

Uniqueness: L-Phenyl-D5-alanine-N-fmoc is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for specific research applications, such as studying isotope effects and metabolic pathways.

Activité Biologique

L-Phenyl-D5-alanine-N-fmoc is a deuterated derivative of phenylalanine, specifically designed for applications in peptide synthesis and biochemical research. This compound features five deuterium atoms replacing hydrogen atoms on the aromatic ring of phenylalanine, with the N-FMOC (9-fluorenylmethyloxycarbonyl) group acting as a protective moiety for the amino functionality. This modification facilitates its use in solid-phase peptide synthesis (SPPS), allowing for enhanced tracking and analysis of peptides through mass spectrometry due to the unique mass signature provided by deuteration.

Synthesis and Properties

The synthesis of this compound typically involves:

- Protection : The amino group is protected with the FMOC group.

- Incorporation into Peptides : During SPPS, this compound can be incorporated into peptides.

- Deprotection : The FMOC group is removed using mild acid treatment (e.g., piperidine) to expose the free amino group for further reactions.

Biological Applications

Although this compound itself does not exhibit specific biological activity, its incorporation into peptides enables researchers to explore various biological processes. The deuterium labeling aids in studying protein-protein interactions and enzyme kinetics, providing a means to track labeled proteins in complex biological systems. This capability allows for more accurate measurement of binding affinities and interaction dynamics in real-time .

Key Applications:

- Protein-Protein Interactions : By incorporating this compound into one protein partner, researchers can track its binding with another protein using techniques like mass spectrometry or nuclear magnetic resonance (NMR). The D5 label helps differentiate between bound and unbound states, providing insights into interaction dynamics .

- Enzymatic Activity Studies : The compound serves as an internal standard, distinguishing synthesized proteins from background noise in complex biological samples .

- Cellular Uptake Studies : Its labeling allows researchers to monitor cellular uptake of peptides, contributing to a deeper understanding of peptide behavior in biological systems .

Comparative Analysis with Other Compounds

This compound shares similarities with other deuterated amino acids but is unique due to its specific isotopic labeling and protective group. Below is a comparison table highlighting its features against related compounds:

| Compound | Deuteration | Protective Group | Applications |

|---|---|---|---|

| This compound | Yes | FMOC | Peptide synthesis, protein tracking |

| D-Phenylalanine | No | None | General peptide synthesis |

| Fmoc-L-phenylalanine | No | FMOC | Peptide synthesis, limited tracking capabilities |

Case Studies

- Antimicrobial Activity : Research has shown that derivatives of phenylalanine, such as Fmoc-protected analogs, exhibit antimicrobial properties primarily against Gram-positive bacteria. However, their efficacy against Gram-negative bacteria is limited due to membrane permeability issues . This highlights the potential for hybrid formulations that combine Fmoc derivatives with other antimicrobial agents to broaden their spectrum of activity.

- Dynamics in Protein Folding : A study investigated the dynamics of phenylalanine residues in protein cores using deuterated phenylalanine derivatives. The incorporation of this compound allowed for detailed insights into the folding mechanisms and stability of proteins under various conditions .

Research Findings

Recent studies emphasize the importance of using deuterated amino acids like this compound in biochemical research:

- Enhanced Tracking : The unique mass signature provided by deuteration facilitates precise tracking of peptides during synthesis and analysis.

- Improved Measurement Techniques : The use of labeled amino acids improves the accuracy of binding affinity measurements and kinetic studies in complex biological systems .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-XFTMQEPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192525 | |

| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225918-67-2 | |

| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225918-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.